molecular formula C14H7Cl2F3O B15132370 2,4-Dichloro-5-(trifluoromethyl)benzophenone

2,4-Dichloro-5-(trifluoromethyl)benzophenone

Cat. No.: B15132370
M. Wt: 319.1 g/mol
InChI Key: XVTDRBGYNNOLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trifluoromethyl)benzophenone typically involves the trifluoromethylation of benzophenone derivatives. One common method includes the use of gaseous trifluoromethyl iodide (CF3I) as a trifluoromethylation reagent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound often involves a multi-step process that includes chlorination and trifluoromethylation reactions. The use of transition metal-based catalysts, such as iron fluoride, can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzophenone derivatives .

Scientific Research Applications

2,4-Dichloro-5-(trifluoromethyl)benzophenone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Comparison: 2,4-Dichloro-5-(trifluoromethyl)benzophenone is unique due to its benzophenone core structure, which imparts distinct chemical properties compared to pyridine and pyrimidine derivatives. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C14H7Cl2F3O

Molecular Weight

319.1 g/mol

IUPAC Name

[2,4-dichloro-5-(trifluoromethyl)phenyl]-phenylmethanone

InChI

InChI=1S/C14H7Cl2F3O/c15-11-7-12(16)10(14(17,18)19)6-9(11)13(20)8-4-2-1-3-5-8/h1-7H

InChI Key

XVTDRBGYNNOLDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.